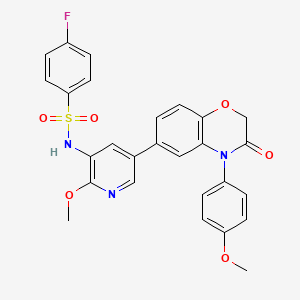
(Rac)-Ruxolitinib-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Ruxolitinib-d8 is a deuterated form of Ruxolitinib, a selective inhibitor of Janus kinase 1 and Janus kinase 2. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This compound is primarily used in scientific research to study the effects of Janus kinase inhibition in various biological processes and diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Ruxolitinib-d8 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the core structure of Ruxolitinib. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Formation of Core Structure: The core structure of Ruxolitinib is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions
(Rac)-Ruxolitinib-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
(Rac)-Ruxolitinib-d8 is widely used in scientific research due to its ability to inhibit Janus kinase 1 and Janus kinase 2. Its applications include:
Chemistry: Studying the effects of deuterium incorporation on the stability and reactivity of compounds.
Biology: Investigating the role of Janus kinase signaling in cellular processes and disease mechanisms.
Medicine: Exploring the therapeutic potential of Janus kinase inhibitors in treating diseases such as myelofibrosis and polycythemia vera.
Industry: Developing new drugs and optimizing existing therapies by enhancing their pharmacokinetic properties.
作用机制
(Rac)-Ruxolitinib-d8 exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 2. These kinases are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, this compound disrupts the signaling pathways, leading to reduced inflammation and cell proliferation. The molecular targets include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in immune response and hematopoiesis.
相似化合物的比较
Similar Compounds
Ruxolitinib: The non-deuterated form of (Rac)-Ruxolitinib-d8, used as a therapeutic agent for myelofibrosis and polycythemia vera.
Tofacitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A selective Janus kinase 1 and Janus kinase 2 inhibitor used for treating rheumatoid arthritis.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart, Ruxolitinib. This makes this compound a valuable tool in research for studying the effects of Janus kinase inhibition with improved stability and reduced metabolic degradation.
属性
分子式 |
C17H18N6 |
|---|---|
分子量 |
314.41 g/mol |
IUPAC 名称 |
3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2 |
InChI 键 |
HFNKQEVNSGCOJV-SVYQBANQSA-N |
手性 SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H] |
规范 SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)

![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)






![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)


